molecular formula C18H24N2O3 B6167506 tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1353101-45-7

tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No. B6167506
CAS RN: 1353101-45-7
M. Wt: 316.4
InChI Key:
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Description

“tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C18H24N2O3 . It is a solid at room temperature . This compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 . This code provides a textual representation of the molecular structure, which includes information about the number and type of atoms, their connectivity, and any charge or stereochemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 316.39476 , and it is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not provided in the search results.

Mechanism of Action

Target of Action

The primary targets of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in cell motility and tumor cell invasion.

Mode of Action

This compound interacts with its targets by inhibiting their activity

Biochemical Pathways

The inhibition of KHK can lead to decreased fructose metabolism, potentially alleviating conditions like diabetes and obesity . Inhibition of NAMPT and ROCK can affect NAD+ biosynthesis and cell motility respectively . These changes can have downstream effects on cellular metabolism and signaling.

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific context of its use. For example, in the context of diabetes or obesity treatment, inhibition of KHK could lead to decreased fructose metabolism, potentially helping to regulate blood sugar levels .

Advantages and Limitations for Lab Experiments

TBDC has many advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. Furthermore, TBDC is relatively stable, making it suitable for use in long-term experiments. However, TBDC can be toxic if ingested, and its effects on the human body are not fully understood. It is also important to note that TBDC is a synthetic compound and may not be suitable for use in experiments involving natural substances.

Future Directions

TBDC has many potential future applications in scientific research. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on the human body. It could also be used in the synthesis of complex molecules, such as peptides and proteins. Furthermore, TBDC could be used in the synthesis of pharmaceuticals, including antibiotics and anti-cancer drugs. Finally, TBDC could be used as a chelating agent, binding to and inhibiting the activity of metal ions.

Synthesis Methods

TBDC can be synthesized by a variety of methods, including condensation reactions, hydrolysis reactions, and oxidation reactions. The most common method for synthesizing TBDC involves the condensation of tert-butylbenzaldehyde and 2,6-diazaspiro[3.4]octane-6-carboxylic acid. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a white, crystalline solid that can then be purified by recrystallization.

Scientific Research Applications

TBDC has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on the human body. TBDC has also been used in the synthesis of complex molecules, such as peptides and proteins. Furthermore, TBDC has been used in the synthesis of pharmaceuticals, including antibiotics and anti-cancer drugs.

Safety and Hazards

The safety information for “tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate involves the condensation of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate with an appropriate reagent to form the desired compound.", "Starting Materials": [ "tert-butylamine", "benzylamine", "ethyl acetoacetate", "paraformaldehyde", "sodium ethoxide", "acetic anhydride", "sodium bicarbonate", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of tert-butylamine and ethyl acetoacetate to form tert-butyl 2-oxo-1,3-diazaspiro[4.5]decane-3-carboxylate", "Step 2: Condensation of benzylamine and paraformaldehyde to form 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane", "Step 3: Reaction of tert-butyl 2-oxo-1,3-diazaspiro[4.5]decane-3-carboxylate with sodium ethoxide to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate", "Step 4: Reaction of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate with acetic anhydride to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-acetate", "Step 5: Reaction of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-acetate with sodium bicarbonate and dichloromethane to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate", "Step 6: Hydrolysis of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate with ethanol and water to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate" ] }

CAS RN

1353101-45-7

Molecular Formula

C18H24N2O3

Molecular Weight

316.4

Purity

0

Origin of Product

United States

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